molecular formula C10H16FN2OP B13706625 N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine

N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine

Cat. No.: B13706625
M. Wt: 230.22 g/mol
InChI Key: UZLLXEYAFHVXEZ-UHFFFAOYSA-N
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Description

N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine is a chemical compound with the molecular formula C4H12FN2OP. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a phosphoryl group, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine typically involves the reaction of phosphoryl chloride with dimethylamine, followed by the introduction of a fluorophenyl group. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process can be summarized as follows:

    Reaction of phosphoryl chloride with dimethylamine: This step forms an intermediate compound.

    Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where the intermediate reacts with a fluorophenyl reagent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce various substituted phenyl compounds.

Scientific Research Applications

N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine involves its interaction with molecular targets through its phosphoryl and fluorophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with other molecules is key to its functionality.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyldiphenylphosphine: Similar in structure but with diphenyl groups instead of a fluorophenyl group.

    Bis(dimethylamino)phosphoryl chloride: Lacks the fluorophenyl group but shares the dimethylamino and phosphoryl groups.

Uniqueness

N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the fluorophenyl group plays a crucial role.

Properties

Molecular Formula

C10H16FN2OP

Molecular Weight

230.22 g/mol

IUPAC Name

N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C10H16FN2OP/c1-12(2)15(14,13(3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3

InChI Key

UZLLXEYAFHVXEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C1=CC=C(C=C1)F)N(C)C

Origin of Product

United States

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